8-(Bromomethyl)isoquinoline hydrobromide

描述

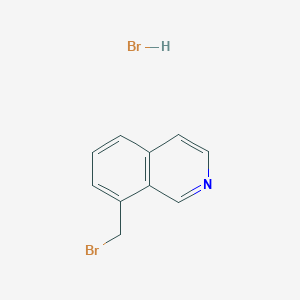

8-(Bromomethyl)isoquinoline hydrobromide is an organic chemical compound that belongs to the class of substituted isoquinolines. It is characterized by the presence of a bromomethyl group attached to the isoquinoline ring. The compound has the molecular formula C10H9Br2N and a molecular weight of 303.00 g/mol .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 8-(Bromomethyl)isoquinoline hydrobromide typically involves the bromination of isoquinoline derivatives. One common method includes the reaction of isoquinoline with N-bromosuccinimide (NBS) in the presence of a suitable solvent such as chloroform. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The reaction conditions are carefully monitored and controlled to maintain the desired purity and minimize impurities .

化学反应分析

Types of Reactions

8-(Bromomethyl)isoquinoline hydrobromide undergoes various types of chemical reactions, including:

Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Oxidation Reactions: The compound can be oxidized to form isoquinoline N-oxides under specific conditions.

Reduction Reactions: Reduction of the bromomethyl group can lead to the formation of methylisoquinoline derivatives.

Common Reagents and Conditions

Nucleophiles: Amines, thiols, and other nucleophiles are commonly used in substitution reactions.

Oxidizing Agents: Hydrogen peroxide and other oxidizing agents are used for oxidation reactions.

Reducing Agents: Sodium borohydride and other reducing agents are used for reduction reactions.

Major Products

The major products formed from these reactions include various substituted isoquinoline derivatives, isoquinoline N-oxides, and methylisoquinoline derivatives .

科学研究应用

Scientific Research Applications

The applications of 8-(Bromomethyl)isoquinoline hydrobromide can be categorized into several key areas:

Pharmaceutical Synthesis

This compound serves as a crucial intermediate in the development of pharmaceutical agents, particularly for neurological disorders. Its ability to modify biological activity makes it valuable in drug discovery processes. For instance, derivatives have shown potential as enzyme inhibitors and antimicrobial agents.

Organic Chemistry

In organic synthesis, this compound acts as a building block for creating more complex molecules. It facilitates innovative research in chemical synthesis by allowing the formation of various substituted isoquinoline derivatives through nucleophilic substitution reactions.

Biological Imaging

The compound is utilized in the development of fluorescent probes for biological imaging. These probes enable researchers to visualize cellular processes with high specificity, aiding in the study of biochemical pathways and cellular interactions.

Material Science

In material science, this compound contributes to the development of new materials, including polymers and coatings. Its unique chemical properties enhance the performance and durability of these materials.

Biological Studies

Researchers employ this compound to investigate its interactions with biological systems. Studies have indicated its potential as an antimicrobial agent against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Case Studies and Research Findings

Several studies have highlighted the biological activities associated with this compound:

- Antimicrobial Activity : Research has demonstrated that derivatives of isoquinoline exhibit significant antimicrobial properties. For example, compounds derived from 8-hydroxyquinoline showed minimal inhibitory concentration (MIC) values lower than those of standard antibiotics like ciprofloxacin against resistant bacterial strains .

- Antiviral Properties : Isoquinoline derivatives have been explored for their antiviral activities. Compounds similar to 8-(Bromomethyl)isoquinoline have shown potential in inhibiting viral replication processes .

- Cytotoxicity Assessments : In studies assessing the cytotoxic effects on cancer cell lines, several derivatives exhibited selective toxicity towards cancer cells while sparing normal cells, indicating their potential as anticancer agents .

作用机制

The mechanism of action of 8-(Bromomethyl)isoquinoline hydrobromide involves its interaction with specific molecular targets and pathways. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules. This can lead to the formation of covalent bonds and the modification of biological activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

相似化合物的比较

8-(Bromomethyl)isoquinoline hydrobromide can be compared with other similar compounds, such as:

8-Methylisoquinoline: Lacks the bromine atom, resulting in different reactivity and applications.

8-Chloromethylisoquinoline: Similar structure but with a chlorine atom instead of bromine, leading to different chemical properties and reactivity.

Isoquinoline: The parent compound without any substituents, used as a starting material for various derivatives

The uniqueness of this compound lies in its specific reactivity due to the presence of the bromomethyl group, making it a valuable compound in synthetic chemistry and various research applications.

生物活性

8-(Bromomethyl)isoquinoline hydrobromide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.

This compound is characterized by the following molecular formula and structure:

- Molecular Formula : C10H8Br2N

- CAS Number : 1215541-16-4

This compound features a bromomethyl group attached to an isoquinoline structure, which is known for its diverse biological activities.

The biological activity of this compound can be attributed to its ability to interact with various biological targets. Key mechanisms include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular processes, similar to other isoquinoline derivatives that have shown enzyme inhibition capabilities against targets like carbonic anhydrase and certain kinases .

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, potentially effective against various bacterial strains .

Antimicrobial Properties

Research indicates that isoquinoline derivatives, including this compound, possess significant antimicrobial activity. A study demonstrated that modifications in the isoquinoline structure could enhance antibacterial efficacy against resistant strains. The compound showed promising results against Gram-positive and Gram-negative bacteria, with inhibition zones comparable to standard antibiotics .

Antiviral Activity

Isoquinoline derivatives have also been explored for their antiviral properties. Compounds with similar structures have been reported to inhibit viral polymerases, suggesting that this compound may also exhibit antiviral activity against influenza and other viruses. The specific mechanisms by which these compounds exert antiviral effects include interference with viral replication processes .

Case Studies and Research Findings

Several studies have highlighted the biological activities associated with isoquinoline derivatives:

- Antibacterial Studies : A derivative of isoquinoline was tested against multiple bacterial strains, showing significant inhibition compared to control groups. For instance, compounds derived from 8-hydroxyquinoline demonstrated MIC values lower than those of standard antibiotics like ciprofloxacin .

- Antiviral Screening : In a study focused on viral polymerase inhibitors, derivatives similar to 8-(Bromomethyl)isoquinoline showed varying degrees of cytotoxicity and antiviral activity, indicating potential for therapeutic applications in viral infections .

- Cytotoxicity Assessments : The cytotoxic effects of isoquinoline derivatives were evaluated on various cancer cell lines. Results indicated that many derivatives exhibited selective toxicity towards cancer cells while sparing normal cells, highlighting their potential as anticancer agents .

Data Table: Summary of Biological Activities

常见问题

Basic Questions

Q. What are the common synthetic routes for 8-(Bromomethyl)isoquinoline hydrobromide, and what factors influence the choice of method?

The compound is synthesized via two primary routes:

- Ring Synthesis : Starting from 2-bromobenzaldehyde and 2,2-dimethoxyethanamine, this method involves Schiff base formation, borohydride reduction, and cyclization. Yields are moderate (~31%) but reproducible .

- Sandmeyer Reaction : A diazotization pathway from isoquinoline derivatives, but this method is less favored due to lower yields and irreproducibility in multi-step sequences . Methodological Considerations : Prioritize ring synthesis for scalability, but optimize reaction conditions (e.g., solvent, temperature) to minimize side products. Use TLC or HPLC to monitor intermediate purity .

Q. How should this compound be stored to ensure stability?

The compound is hygroscopic and thermally unstable. Store below 4°C in airtight, light-resistant containers. Decomposition occurs at ~210°C, so avoid exposure to heat during handling. Use inert atmospheres (e.g., nitrogen) for long-term storage .

Q. What analytical techniques are recommended to confirm the structure and purity of this compound?

- X-ray Crystallography : Resolves crystal packing and confirms bromomethyl substitution at the 8-position .

- NMR Spectroscopy : H and C NMR distinguish isoquinoline protons and the hydrobromide counterion.

- Melting Point Analysis : Decomposition at 210°C (dec.) indicates purity; discrepancies suggest polymorphic forms or impurities .

Advanced Research Questions

Q. How can researchers address discrepancies in reported melting points for hydrobromide salts of isoquinoline derivatives?

Variations in melting points (e.g., 156–168°C for similar compounds) may arise from:

- Polymorphism : Use differential scanning calorimetry (DSC) to identify crystalline forms.

- Impurity Profiles : Employ column chromatography or recrystallization (e.g., ethanol/water mixtures) to isolate pure fractions. Validate with mass spectrometry .

Q. What are the mechanistic implications of using this compound in coupling reactions for heterocyclic synthesis?

The bromomethyl group facilitates cross-coupling (e.g., Suzuki-Miyaura) to introduce substituents at the 8-position. Key factors:

- Catalyst Selection : Pd(PPh) or PdCl(dppf) in THF at 60–80°C.

- Base Optimization : Use KCO or CsCO to neutralize HBr byproducts. Monitor reaction progress via GC-MS .

Q. How does the hydrobromide counterion influence the reactivity of 8-(Bromomethyl)isoquinoline in nucleophilic substitutions?

The HBr counterion enhances solubility in polar solvents (e.g., DMF, DMSO), facilitating SN2 reactions. However, residual acidity may protonate nucleophiles (e.g., amines). Pre-treatment with a weak base (e.g., NaHCO) mitigates this issue .

Q. What role does this compound play in studying enzyme inhibition, particularly CD26?

The compound acts as a condensed heterocyclic inhibitor of CD26 (dipeptidyl peptidase IV), a target in immunology and diabetes research. Mechanistic studies require:

属性

IUPAC Name |

8-(bromomethyl)isoquinoline;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrN.BrH/c11-6-9-3-1-2-8-4-5-12-7-10(8)9;/h1-5,7H,6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJXWIHGLONBFLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=NC=C2)C(=C1)CBr.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9Br2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。